molecular formula C8H13ClN2O2 B1380524 [1,3'-Bipyrrolidine]-2,5-dione hydrochloride CAS No. 1864055-96-8

[1,3'-Bipyrrolidine]-2,5-dione hydrochloride

Cat. No.: B1380524
CAS No.: 1864055-96-8
M. Wt: 204.65 g/mol
InChI Key: QYEFPOVNIULMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3’-Bipyrrolidine]-2,5-dione hydrochloride is a chemical compound belonging to the class of pyrrolidine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 238.2 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3’-Bipyrrolidine]-2,5-dione hydrochloride typically involves the reaction of pyrrolidine derivatives under controlled conditions. One common method involves the reaction of pyrrolidine with maleic anhydride, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to ensure complete reaction.

Industrial Production Methods

Industrial production of [1,3’-Bipyrrolidine]-2,5-dione hydrochloride involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[1,3’-Bipyrrolidine]-2,5-dione hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

[1,3’-Bipyrrolidine]-2,5-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of [1,3’-Bipyrrolidine]-2,5-dione hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry.

    1,10-Phenanthroline: Another bidentate ligand with similar applications.

    2,2’-Bipyrrolidine: A related compound with similar structural features.

Uniqueness

[1,3’-Bipyrrolidine]-2,5-dione hydrochloride is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring high stability and specificity.

Properties

IUPAC Name

1-pyrrolidin-3-ylpyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-7-1-2-8(12)10(7)6-3-4-9-5-6;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEFPOVNIULMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C(=O)CCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,3'-Bipyrrolidine]-2,5-dione hydrochloride
Reactant of Route 2
[1,3'-Bipyrrolidine]-2,5-dione hydrochloride
Reactant of Route 3
[1,3'-Bipyrrolidine]-2,5-dione hydrochloride
Reactant of Route 4
[1,3'-Bipyrrolidine]-2,5-dione hydrochloride
Reactant of Route 5
[1,3'-Bipyrrolidine]-2,5-dione hydrochloride
Reactant of Route 6
[1,3'-Bipyrrolidine]-2,5-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.